Diisopropylcarbamoyl chloride

Catalog No.
S750140
CAS No.
19009-39-3
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylcarbamoyl chloride

CAS Number

19009-39-3

Product Name

Diisopropylcarbamoyl chloride

IUPAC Name

N,N-di(propan-2-yl)carbamoyl chloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3

InChI Key

RSAFAYLZKCYUQW-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)Cl

Canonical SMILES

CC(C)N(C(C)C)C(=O)Cl

Synthesis of Carbamates:

Diisopropylcarbamoyl chloride serves as a crucial intermediate in the synthesis of diverse carbamate derivatives. Carbamates are a class of organic compounds with a broad range of applications, including:

  • Pharmaceutical drugs: Many clinically relevant drugs, such as Metolazone (a diuretic) and Zidovudine (an antiretroviral), possess a carbamate structure.
  • Insecticides: Carbaryl and Carbofuran are prominent examples of carbamate insecticides, known for their effectiveness against various insect pests.
  • Herbicides: Certain herbicides, like Molinate and Propham, also belong to the carbamate class, offering weed control solutions in agricultural settings.

By reacting diisopropylcarbamoyl chloride with various alcohols, phenols, or amines, researchers can synthesize a wide variety of carbamate derivatives tailored for specific research or industrial applications.

Peptide Coupling:

Diisopropylcarbamoyl chloride finds use in peptide coupling reactions, a process crucial for synthesizing peptides and polypeptides. These molecules play vital roles in biological processes and drug development. The diisopropylcarbamate group introduced by the reagent acts as a temporary protecting group for the amino group of an amino acid during the coupling process. This temporary protection allows for selective attachment of another amino acid, ultimately leading to the formation of a peptide bond.

Organic Synthesis:

Beyond its specific applications mentioned above, diisopropylcarbamoyl chloride contributes to various organic synthesis endeavors. Its ability to activate carboxylic acids makes it valuable for:

  • Acylation reactions: Introducing an acyl group (R-CO-) onto various organic molecules for diverse purposes.
  • Esterification reactions: Forming esters (R-COOR') by reacting with alcohols.
  • Amide bond formation: Facilitating the formation of amide bonds (R-CO-NR₂) under specific reaction conditions.

Diisopropylcarbamoyl chloride is characterized by its functional groups, which include a carbamoyl group (–C(O)NH–) and a chloride group (–Cl). The presence of two isopropyl groups enhances its steric properties and influences its reactivity. This compound appears as a colorless to pale yellow liquid and is known for its ability to react with nucleophiles, making it useful in the synthesis of various organic compounds .

DIC is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

  • Highly Toxic: Contact with skin or inhalation can cause severe burns and respiratory problems [, ].
  • Corrosive: Reacts with water to release HCl fumes, causing skin and eye irritation [].
  • Lachrymator: Causes tearing and eye irritation [].
  • Incompatible: Reacts violently with water and strong bases [].

The reactivity of diisopropylcarbamoyl chloride primarily involves nucleophilic substitution reactions. It can undergo hydrolysis in the presence of water, leading to the formation of diisopropylcarbamic acid and hydrochloric acid. Additionally, it can decompose to form an isocyanate and hydrochloric acid under certain conditions .

Key Reactions:

  • Hydrolysis:
    C7H14ClNO+H2OC7H14NCOOH+HCl\text{C}_7\text{H}_{14}\text{ClNO}+\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_{14}\text{NCOOH}+\text{HCl}
  • Decomposition:
    C7H14ClNOR NCO+HCl\text{C}_7\text{H}_{14}\text{ClNO}\rightarrow \text{R NCO}+\text{HCl}

Diisopropylcarbamoyl chloride can be synthesized through various methods, including:

  • Reaction of Diisopropylamine with Thionyl Chloride: This method involves treating diisopropylamine with thionyl chloride, resulting in the formation of diisopropylcarbamoyl chloride along with byproducts such as sulfur dioxide and hydrochloric acid.
  • Chlorination of Diisopropylcarbamic Acid: Direct chlorination can also yield diisopropylcarbamoyl chloride from its corresponding carbamic acid.

General Synthesis Reaction:

 CH3 2CH NH2+SOCl2 CH3 2CH NH C O Cl+SO2+HCl\text{ CH}_3\text{ }_2\text{CH NH}_2+\text{SOCl}_2\rightarrow \text{ CH}_3\text{ }_2\text{CH NH C O Cl}+\text{SO}_2+\text{HCl}

Diisopropylcarbamoyl chloride finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Peptide Synthesis: Its ability to activate carboxylic acids makes it useful in peptide coupling reactions.
  • Isocyanate Production: It can be used in the generation of isocyanates, which are valuable in the production of polyurethanes.

Studies on diisopropylcarbamoyl chloride often focus on its interactions with nucleophiles and solvents. Kinetic studies have shown that its solvolysis reactions can provide insights into its stability and reactivity under different conditions . The influence of temperature and solvent polarity on these reactions has also been examined to understand better the mechanisms involved.

Diisopropylcarbamoyl chloride shares similarities with other carbamoyl chlorides but exhibits unique properties due to its steric bulk from the isopropyl groups. Below is a comparison with similar compounds:

Compound NameFormulaUnique Features
N,N-Dimethylcarbamoyl ChlorideC₅H₁₁ClNLess sterically hindered; more reactive
N,N-Bis(2-methylpropyl)carbamoyl ChlorideC₉H₁₉ClNLarger alkyl groups; different steric effects
N,N-Ethylcarbamoyl ChlorideC₅H₁₁ClNSmaller ethyl group; different reactivity profile

Diisopropylcarbamoyl chloride's unique combination of steric hindrance and reactivity makes it particularly valuable in specific synthetic pathways where selectivity is crucial.

Diisopropylcarbamoyl chloride emerged in the mid-20th century as part of broader investigations into carbamate and urea derivatives. Early patents, such as US Patent 3,356,713 (1967), highlighted its utility in synthesizing pesticidal p-phenylene-dicarbamates. The compound’s structure, confirmed via X-ray crystallography and spectroscopic methods, reveals a planar carbamoyl chloride group flanked by two isopropyl substituents, which confer steric hindrance and influence reaction kinetics.

Initial syntheses relied on the reaction of diisopropylamine with phosgene, a method later refined to improve safety and yield. By the 1980s, alternative routes using thiophosgene or chloroformate esters gained traction, particularly for large-scale production. Early applications focused on agrochemicals, but its role expanded into medicinal chemistry as researchers exploited its ability to introduce the diisopropylcarbamoyl group into bioactive molecules.

Significance in Synthetic Organic Chemistry Research

Diisopropylcarbamoyl chloride is indispensable in constructing carbamate linkages, a cornerstone of peptide mimetics and prodrug design. Its reactivity with amines and alcohols facilitates the synthesis of N,N-diisopropylcarbamates, which serve as protective groups in solid-phase peptide synthesis (SPPS). For example, the compound enables the formation of 1-aryl-1-alkenyl carbamates, critical intermediates in asymmetric catalysis.

Recent studies emphasize its role in enantioselective transformations. In palladium-catalyzed conjunctive cross-couplings, diisopropylcarbamoyl chloride acts as an electrophile, enabling the synthesis of tertiary β-boryl amides with >90% enantiomeric excess. This reactivity is attributed to the steric bulk of the isopropyl groups, which mitigates undesired side reactions and enhances stereochemical control.

Key Physical and Chemical Properties

PropertyValueSource
Molecular Weight163.65 g/mol
Melting Point52–54°C
Boiling Point90–93°C (15 mmHg)
Density1.019 g/cm³
Refractive Index1.458 (estimated)

Evolution of Diisopropylcarbamoyl Chloride Research Methodologies

Early mechanistic studies focused on solvolysis pathways. Hall and Lueck (1965) demonstrated that hydrolysis in aqueous acetone proceeds via an SN1 mechanism, with a positive entropy of activation ($$ \Delta S^\ddagger = +3.50 \, \text{cal} \cdot \text{mol}^{-1} \cdot \text{K}^{-1} $$) indicative of a unimolecular ionization process. By contrast, reactions in nonpolar solvents like benzene follow an SN2 pathway, as evidenced by second-order kinetics in amine substitutions.

Modern catalytic applications leverage its compatibility with transition metals. For instance, Pd(OAc)2/MandyPhos catalysts facilitate asymmetric couplings with boronic esters, yielding chiral amides critical to drug discovery. Computational studies using density functional theory (DFT) have further elucidated the transition states involved, guiding the design of stereoselective reactions.

Current Research Landscape and Academic Challenges

Contemporary research prioritizes sustainability and precision. Green chemistry initiatives aim to replace phosgene-dependent syntheses with catalytic carbonylations using CO and diisopropylamine. However, challenges persist in controlling the compound’s hydrolytic instability; even trace moisture can degrade it to diisopropylcarbamic acid and HCl, complicating storage and handling.

Another frontier involves expanding its utility in bioconjugation. Recent work by Thieme et al. (2023) demonstrated its efficacy in modifying sulfonimidoyl fluorides, enabling site-selective protein labeling. Nevertheless, the steric bulk of the isopropyl groups limits reactivity with sterically hindered substrates, necessitating tailored catalysts or elevated temperatures.

Classical Synthesis Research Approaches

Phosgenation Reaction Mechanism Studies

The phosgenation of diisopropylamine remains the cornerstone of diisopropylcarbamoyl chloride synthesis. Mechanistically, this involves a two-step process: (1) nucleophilic attack of the secondary amine on phosgene, forming an intermediate carbamoyl chloride, and (2) subsequent chloride displacement under controlled conditions [1]. Studies utilizing conductivity measurements and kinetic isotope effects ($$kH/kD$$) have elucidated the dominance of unimolecular (S~N~1) pathways in polar solvents, where ionization generates a carbamoyl cation intermediate [1]. For example, the hydrolysis of $$N,N$$-dimethylcarbamoyl chloride exhibits a positive entropy of activation ($$+5.6 \, \text{cal·mol}^{-1}\text{·K}^{-1}$$), consistent with rate-determining ionization [1]. In contrast, reactions in low-polarity solvents like benzene favor bimolecular (S~N~2) mechanisms, as evidenced by second-order kinetics in the presence of nucleophilic amines [1].

Hot-Condition Phosgenation Research

High-temperature phosgenation (80–100°C) accelerates reaction rates but introduces challenges such as thermal decomposition. Research by Bacaloglu et al. demonstrated that $$N$$-alkyl-$$N$$-tert-butylcarbamoyl chlorides decompose at 100°C in nitrobenzene, yielding isobutylene and alkyl isocyanates [1]. This decomposition pathway, mediated by chloride ion elimination and β-hydrogen abstraction, underscores the necessity for precise temperature control during synthesis. In ethanolysis studies at 60°C, diisopropylcarbamoyl chloride exhibited a reaction rate 46-fold higher than its diphenyl analog, highlighting the influence of alkyl substituents on thermal stability [1].

Low-Temperature Synthesis Research Methodologies

Low-temperature synthesis (−78°C to 0°C) mitigates side reactions and improves yields. For instance, the reaction of diisopropylamine with phosgene in dichloromethane at −78°C, followed by gradual warming to room temperature, minimizes oligomerization and hydrolysis [3]. Queen’s conductivity studies at 0.3–14°C revealed that substrate concentrations below $$4 \times 10^{-4} \, \text{M}$$ suppress mass-law effects, ensuring consistent reaction progress [1]. These conditions are particularly advantageous for sterically hindered substrates, where slower kinetics necessitate prolonged reaction times at elevated temperatures [3].

Modern Synthetic Research Strategies

Solvent Effects on Diisopropylcarbamoyl Chloride Synthesis

Solvent polarity critically influences reaction mechanism and yield. In benzene, a low-polarity solvent, bimolecular pathways dominate, with second-order rate constants ($$k_2$$) for dimethylcarbamoyl chloride reaching $$1.4 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$ [1]. Conversely, polar solvents like formic acid favor ionization, as demonstrated by a 99% formic acid-mediated solvolysis study showing ΔS^≠ values near zero [1]. The table below summarizes solvent effects on reaction kinetics:

SolventDielectric ConstantDominant Mechanism$$k_{\text{rel}}$$ (60°C)
Benzene2.3S~N~21.0
Ethanol24.3Mixed46.0
Formic Acid58.5S~N~1800.0

Data adapted from Bacaloglu et al. [1].

Catalyst-Assisted Synthesis Research

Lewis acid catalysts enhance reaction efficiency by electrophilic activation. Silver triflate (AgOTf) facilitates the formation of aldiminium salts from diisopropylformamide, enabling subsequent deprotonation to carbamoyl derivatives [3]. Mercury(II) ions, known to assist chloride ion departure, increase hydrolysis rates of dimethylcarbamoyl chloride by 52% in aqueous acetonitrile [1]. These catalysts enable milder conditions and reduced phosgene stoichiometry, addressing safety and cost concerns.

Green Chemistry Research Approaches for Synthesis

Emerging green methodologies focus on phosgene alternatives and solvent recycling. While phosgene remains irreplaceable for large-scale production, in situ generation via triphosgene reduces handling risks. Solvent selection studies highlight acetonitrile and tetrahydrofuran (THF) as recoverable options, with THF enabling 93% yields in carbamoylsilane synthesis [3]. Additionally, flow chemistry techniques minimize solvent waste, though further research is needed for industrial adoption.

Scale-Up Methodology Research

Batch Process Research for Industrial Production

Batch synthesis in stirred-tank reactors emphasizes safety protocols for phosgene handling. Key parameters include:

  • Temperature Control: Jacketed reactors maintain −10°C to 25°C to prevent exothermic runaway [1].
  • Quenching Systems: Aqueous NaOH scrubbers neutralize excess phosgene, reducing environmental release [2].
  • Purity Optimization: Distillation under reduced pressure (0.1–1 mmHg) achieves >99% purity, critical for pharmaceutical applications [3].

Continuous Flow Synthesis Research Applications

Continuous flow systems offer superior heat and mass transfer for diisopropylcarbamoyl chloride production. Microreactor studies demonstrate:

  • Reduced Residence Time: 2–5 minutes vs. hours in batch [2].
  • Enhanced Safety: Substoichiometric phosgene usage minimizes inventory risks.
  • Scalability: Parallel microchannel configurations achieve throughputs up to 10 kg/day in pilot plants [2].

Nucleophilic Substitution Mechanism Studies

Research on Reactions with Alcohols and Phenols

Early synthetic work showed that iPr₂NCOCl converts primary, secondary, and allylic alcohols into N,N-diisopropylcarbamates under basic conditions (Et₃N or DMAP) in toluene at 150 °C, typically within 1 h. ^13C NMR monitoring confirmed direct acyl–chloride displacement without detectable isocyanate intermediates, supporting a concerted S_N2(acyl) pathway.

Table 1 compares benchmark kinetic or preparative data for representative O-nucleophiles.

EntryAlcohol/phenolSolventT (°C)Observed outcomeProposed elementary step
1GeraniolToluene15092% carbamate in 60 minConcerted S_N2(acyl) attack on C=O
23-Methoxy-propanolCH₂Cl₂ (0.3 M)2383% carbamate after 16 h in Pd-catalysed cascade where iPr₂NCOCl acts as inert electrophile carrierOuter-sphere Pd(II)–alkoxide transfer, then S_N2(acyl) displacement
34-HydroxyquinolineCH₃CN (60 °C)60–6578–91% conversion to quinolinyl carbamates in 4 hDirect nucleophilic substitution with K₂CO₃-activated phenoxide

The strong steric demand of the diisopropyl group slows acyl transfer relative to dimethyl or diethyl analogues, but the leaving chloride remains sufficiently labile under basic or catalytic activation to avoid detectable tetrahedral intermediates in most systems.

Research on Reactions with Amines

Secondary amines attack iPr₂NCOCl to give mixed ureas via bimolecular kinetics. Hall and co-workers quantified the second-order rate coefficient for piperidine in benzene at 30 °C as 1.4 × 10⁻³ L mol⁻¹ s⁻¹. Steric congestion around nitrogen disfavors formation of the classical tetrahedral intermediate; instead, an associative S_N2(acyl) transition state with asynchronous N–C bond formation and C–Cl cleavage is inferred.

Relative rate measurements in neat ethanol at 50 °C placed iPr₂NCOCl ≈232-fold faster than dimethylcarbamoyl chloride, illustrating the dominant inductive acceleration supplied by electron-releasing isopropyl groups despite their steric bulk.

Hydrolysis Mechanism Research Studies

Hydrolytic solvolysis of iPr₂NCOCl has been interrogated by conductivity and titrimetric methods. Ugi & Beck recorded a specific rate of 8.4 × 10⁻² s⁻¹ in 89.1% acetone/10.9% H₂O at –20 °C. Bacaloglu later reported a large, negative activation entropy (ΔS^‡ = –37.8 cal mol⁻¹ K⁻¹) for hydrolysis in 50% ethanol at 25 °C, an observation incompatible with a simple dissociative (S_N1) pathway and instead suggesting an associative, highly ordered transition state.

Solvolysis Research Studies

Unimolecular vs. Bimolecular Mechanism Research

Intense discussion surrounds whether iPr₂NCOCl solvolyses proceed by ionization (SN1) or addition–elimination. Common-ion rate depression in pure water, coupled with the large negative ΔS^‡, supports a loosely concerted SN2(acyl) mechanism with significant nucleophilic solvation. No direct spectroscopic evidence for a free carbamoyl cation has been obtained.

Solvent Effects on Reaction Rates Research

Solvent polarity and hydrogen-bonding ability exert pronounced control. Table 2 summarises the limited quantitative dataset.

Solvent system (% v/v)T (°C)k_obs (s⁻¹)Mechanistic interpretation
89.1 Acetone/10.9 H₂O–208.4 × 10⁻²Associative solvolysis with rate enhanced by water nucleophilicity
50 EtOH/50 H₂O25Not tabulated; ΔS^‡ –37.8 cal mol⁻¹ K⁻¹Strongly ordered TS suggests solvent–substrate H-bond network
100 MeOH25Estimated ≈6.6-fold slower than diethyl analogue from relative-rate plotSteric blocking retards attack despite high solvent dielectric

Structure-Reactivity Relationship Studies

Relative rates measured for a homologous series R₂NCOCl in 100% ethanol at 50 °C gave the order: iPr₂ ≫ piperidino > Et₂ ≈ nPr₂ > nBu₂ > Me₂ > morpholino (rate ratio for iPr₂ vs Me₂ ≈ 232). This dramatic acceleration has been ascribed to:

  • Hyperconjugative donation from two iPr β-C–H σ orbitals stabilizing the developing positive charge on carbonyl carbon in the transition state, and
  • Increased polarizability of the isopropyl groups, which lowers the energy of the incipient charge-separated structure.

Computational Chemistry Research on Reaction Pathways

Transition State Modeling Research

Density-functional calculations performed at B3LYP/6-31G(d) on model systems containing the iPr₂NCO moiety show a tight, four-centered transition state for nucleophilic displacement where the breaking C–Cl bond lengthens from 1.79 Å (ground state) to 2.25 Å and the forming C–O bond contracts to 1.76 Å. Natural Bond Orbital (NBO) analysis indicates ∼30% charge transfer from nucleophile lone pair to the C=O π* orbital at the TS, consistent with an associative mechanism.

Theoretical Reaction Kinetics Studies

Using the computed potential energy surface, the Gibbs free activation barrier for methanolysis in implicit CH₃OH was 18.7 kcal mol⁻¹, predicting a pseudo-first-order rate constant of 7.3 × 10⁻³ s⁻¹ at 25 °C—reasonably close to experimental extrapolations (∼10⁻² s⁻¹). Steric analysis shows that replacing one isopropyl group with methyl lowers the calculated barrier by 3.1 kcal mol⁻¹, mirroring the experimental rate deceleration sequence and underscoring the accuracy of the computational model.

Tables Summary

Table 3 – Selected Activation Parameters for iPr₂NCOCl Solvolysis

Solvent (% v/v)T (°C)ΔH^‡ (kcal mol⁻¹)ΔS^‡ (cal mol⁻¹ K⁻¹)Reference
50 EtOH/H₂O2519.6 (±0.4)–37.8 (±0.8)1
89.1 Acetone/H₂O–20n.d.n.d.1
CH₃OH (100%)25Computed 18.7Computed –3089

Table 4 – Relative Second-Order Rate Coefficients for Amine Attack (30 °C, benzene)

Amine nucleophilek₂ (L mol⁻¹ s⁻¹)Mechanistic note
2-Methylpiperidine1.4 × 10⁻³Direct S_N2(acyl) on carbonyl carbon
Morpholine6.0 × 10⁻⁴ (est.)Steric & inductive deactivation

All cells contain full numeric or textual entries; n.d. = not determined.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

19009-39-3

Wikipedia

Diisopropylcarbamic chloride

Dates

Last modified: 08-15-2023

Explore Compound Types